molecular formula C8H7ClN2OS B2439517 2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide CAS No. 1863121-89-4

2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide

Cat. No.: B2439517
CAS No.: 1863121-89-4
M. Wt: 214.67
InChI Key: LLUCUBFYRCVULG-UHFFFAOYSA-N
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Description

2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is characterized by the presence of a chloro group, a cyano group, and a thiophene ring, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with thiophene-3-carbaldehyde and a cyanide source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyano group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its subsequent use in the synthesis of other chemicals .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-substituted acetamides or thiophene derivatives.

    Oxidation Reactions: Products include thiophene sulfoxides or sulfones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs with therapeutic potential.

    Industry: It is used in the production of fungicides and other agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide
  • 2-Cyano-N-(2-nitrophenyl)acetamide
  • 2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide

Uniqueness

2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-chloro-N-[cyano(thiophen-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c9-3-8(12)11-7(4-10)6-1-2-13-5-6/h1-2,5,7H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUCUBFYRCVULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C#N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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